N-氨基-1,2,3,6-四氢吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

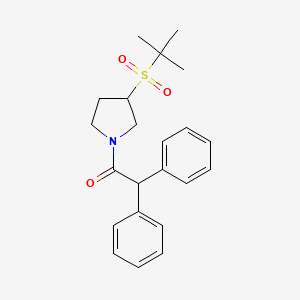

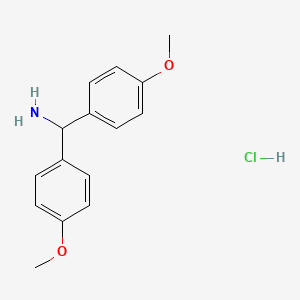

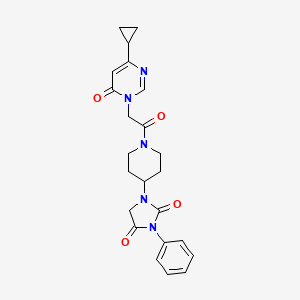

N-amino-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that is part of the tetrahydropyridine family. This family of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The specific N-amino derivative discussed here is of interest due to its potential use in various chemical syntheses and pharmacological properties.

Synthesis Analysis

The synthesis of 1,2,3,6-tetrahydropyridines can be achieved through multiple approaches. One reported method involves the use of a strategic phosphate substituent on the nitrogen atom, which allows for an anionic cascade reaction when treated with a base. This method provides a route to the tetrahydropyridine structure by employing a phosphate substituent (X = P = O(OEt)2) . Another approach for synthesizing the same tetrahydropyridine product involves an acid-catalyzed cyclization when X = H . Additionally, a stereoselective synthesis of trans-2-substituted 3-amino-1,2,3,6-tetrahydropyridines has been reported using a [4+2] cycloaddition of nitrosobenzene with 2-substituted 1,2-dihydropyridines, followed by chemoselective reduction of the cycloadducts .

Molecular Structure Analysis

The molecular structure of N-amino-1,2,3,6-tetrahydropyridine hydrochloride is characterized by the presence of an amino group attached to the tetrahydropyridine ring. The stereochemistry of such compounds can be controlled during synthesis, as demonstrated by the asymmetric synthesis of trans-2-substituted derivatives . The precise arrangement of substituents on the tetrahydropyridine ring can significantly influence the compound's chemical reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of N-amino-1,2,3,6-tetrahydropyridine derivatives is versatile, allowing for further functionalization and transformation into various other compounds. For instance, the in situ hydrogenation of cycloadducts derived from these tetrahydropyridines can lead to the formation of tetrahydropyrroloimidazoles, indicating the potential for complex heterocyclic systems to be constructed from these building blocks .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-amino-1,2,3,6-tetrahydropyridine hydrochloride are not detailed in the provided papers, the general properties of 1,2,3,6-tetrahydropyridines and their derivatives can be inferred. These compounds typically exhibit significant biological activity, as evidenced by the antihypertensive effects observed in novel 2-amino-1,4-dihydropyridine derivatives, which share structural similarities with the tetrahydropyridine core . The introduction of different substituents, such as N,N-dialkylaminoalkoxycarbonyl groups, can lead to variations in potency and duration of action, highlighting the importance of the tetrahydropyridine scaffold in medicinal chemistry .

科学研究应用

神经毒性和酶抑制

- N-氨基-1,2,3,6-四氢吡啶盐酸盐衍生物已被研究其抑制二氢蝶呤还原酶的潜力,二氢蝶呤还原酶是一种参与多巴胺和血清素等神经递质合成的酶。研究表明,相关化合物 MPTP 的羟基化衍生物可以在微摩尔浓度下抑制这种酶,影响神经递质合成 (Abell 等人,1984).

核苷化学中的合成应用

- 该化合物用于核苷化学领域。它在产生优先磷酸化羟基而不是核苷氨基的中间体方面特别有效,这对于合成具有敏感取代基的寡核苷酸类似物至关重要 (Gryaznov & Letsinger,1992).

在 GABA 合成类似物中的作用

- 该化合物在合成 GABA(一种关键神经递质)类似物中起着重要作用。它用于产生尼泊酸的取代衍生物,尼泊酸是 GABA 再摄取抑制剂。这对于理解和潜在操纵 GABA 能系统具有影响 (Allan & Fong,1983).

抗癌研究中的探索

- 在抗癌研究领域,已经合成并研究了四氢吡啶衍生物(包括 N-氨基-1,2,3,6-四氢吡啶)的潜在抗癌活性。这些化合物显示出前景,因为在先前的研究中观察到了四氢吡啶 (THP) 衍生物的生物活性 (Redda & Gangapuram,2007).

镇痛化合物开发

- N-氨基-1,2,3,6-四氢吡啶盐酸盐衍生物也已合成,以检查其作为镇痛、抗炎和高血糖药剂的作用,扩大了我们对疼痛管理和代谢效应的理解 (Yeung、Corleto 和 Knaus,1982).

安全和危害

属性

IUPAC Name |

3,6-dihydro-2H-pyridin-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c6-7-4-2-1-3-5-7;/h1-2H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCMIMLOFSGXQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-amino-1,2,3,6-tetrahydropyridine hydrochloride | |

CAS RN |

89715-32-2 |

Source

|

| Record name | 1,2,3,6-tetrahydropyridin-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)

![2,4-dichloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}quinoline-3-carboxamide](/img/structure/B3009282.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009285.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3009288.png)

![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)